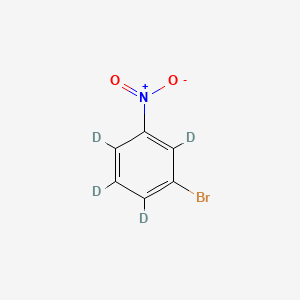

3-Bromonitrobenzene-d4

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of this compound are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways involved in the degradation of this compound are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of this compound, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .

Pharmacokinetics

It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.

Result of Action

The result of the action of this compound is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .

Action Environment

The action environment of this compound is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .

Vorbereitungsmethoden

3-Bromonitrobenzene-d4 can be synthesized through the bromination of nitrobenzene in the presence of various catalysts. One common method involves the use of bromine and iron powder as reagents, with the reaction carried out at elevated temperatures (135-145°C) in an oil bath . The reaction mixture is then distilled with steam to isolate the product . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

3-Bromonitrobenzene-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include bromine, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromonitrobenzene-d4 is used in a variety of scientific research applications, including:

Analytical Chemistry: It is used as a standard in analytical method development and validation.

Environmental Studies: Research on the biodegradation of halonitrobenzenes, including this compound, by bacteria such as Diaphorobacter sp.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Bromonitrobenzene-d4 include:

3-Chloronitrobenzene: Similar in structure but with a chlorine atom instead of bromine.

3-Fluoronitrobenzene: Contains a fluorine atom instead of bromine.

3-Iodonitrobenzene: Contains an iodine atom instead of bromine.

Compared to these compounds, this compound is unique due to its deuterated nature, which makes it particularly useful in analytical applications where isotopic labeling is required .

Biologische Aktivität

3-Bromonitrobenzene-d4 is a deuterated derivative of 3-bromonitrobenzene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This isotopic labeling enhances the compound's stability and provides unique analytical advantages, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. While specific biological activity data for this compound is limited, its parent compound has been studied for its toxicity and potential mutagenicity, making it a significant subject for biological research.

The chemical structure of this compound can be represented as C₆D₄BrNO₂. The presence of deuterium alters the vibrational frequencies of the molecule, resulting in distinct peaks in NMR spectra, which simplifies analysis and reduces signal overlap from other protons in the molecule. The compound's enhanced stability due to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds makes it particularly useful in various scientific applications.

Applications in Biological Research

NMR Spectroscopy

this compound serves as a valuable internal standard in NMR spectroscopy. The well-defined and non-overlapping peaks allow researchers to accurately calibrate chemical shifts of other protons in complex samples, facilitating precise determination of the chemical environment surrounding different protons.

Isotope Labeling

The incorporation of deuterium in this compound enables researchers to track specific molecules or functional groups within complex systems. This capability is crucial for understanding reaction mechanisms, metabolic pathways, and protein-ligand interactions.

Toxicological Profile

While this compound itself has not been extensively studied for specific biological activities, its parent compound, 3-bromonitrobenzene, is known for its toxicity and potential mutagenicity . Research indicates that nitroaromatic compounds can interact with biological systems in various ways, often leading to harmful effects. The mutagenic potential of nitro compounds like 3-bromonitrobenzene has been documented, raising concerns about their environmental impact and safety in laboratory settings .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Deuterated | Unique NMR properties due to deuteration |

| 1-Bromo-2-nitrobenzene | Ortho Isomer | Different reactivity patterns compared to meta |

| 1-Bromo-4-nitrobenzene | Para Isomer | Exhibits distinct physical properties |

| Nitrobenzene | Non-brominated | Basic structure for comparison |

This table highlights the structural differences and key features of compounds related to this compound, emphasizing its unique isotopic labeling.

Case Studies and Research Findings

Research studies have utilized 3-bromonitrobenzene derivatives to explore various chemical behaviors and biological interactions. For instance, studies focusing on the reactivity of bromonitrobenzene derivatives have demonstrated their potential as intermediates in synthesizing pharmaceuticals and other organic compounds . The isotopic labeling provided by compounds like this compound allows for more detailed investigations into their interaction mechanisms within biological systems.

Eigenschaften

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.